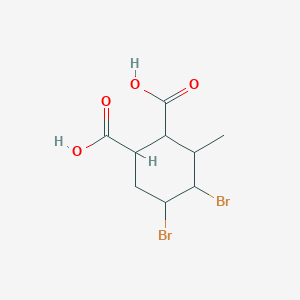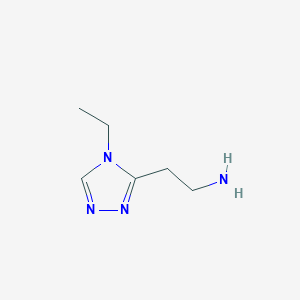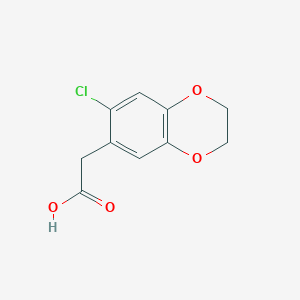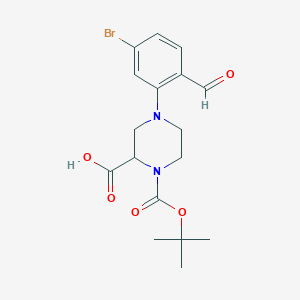
4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid
Übersicht
Beschreibung
4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid (DMDCA) is a brominated organic compound with a chemical structure composed of two cyclohexane rings and two carboxylic acid groups. It is a colorless solid, soluble in water and organic solvents, and has a molecular weight of 371.96 g/mol. DMDCA is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
1. Structural Studies and Synthesis Applications
- Research has explored the structural properties of cyclohexane rings, including derivatives like 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid. For instance, Desai, Hunter, and Saharia (1938) investigated the multiplanar forms of cyclohexane rings through bromination and subsequent reactions, providing insights into the stereochemistry of these compounds (Desai, Hunter, & Saharia, 1938). Similarly, studies by Desai, Hunter, and Saharia (1942) focused on the preparation of stereo-isomeric cyclohexane dicarboxylic acids, contributing to the understanding of cyclohexane ring structures and their derivatives (Desai, Hunter, & G. S. Sahariya, 1942).
2. Applications in Chemical Synthesis and Reactions
- The compound has been utilized in various chemical syntheses and reactions. For example, Hoffmann and Rabe (1984) described a synthesis process involving 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid, highlighting its utility in organic synthesis (Hoffmann & Rabe, 1984). Additionally, Bellucci, Marioni, and Marsili (1972) investigated the bromination of cyclohexene derivatives, revealing important aspects of stereochemistry and reaction mechanisms (Bellucci, Marioni, & Marsili, 1972).
3. Environmental and Industrial Applications
- The compound's derivatives have been studied for their environmental and industrial applications. Dziwiński, Poźniak, and Lach (2017) explored the identification of new generation plasticizers, including cyclohexane dicarboxylic acid derivatives, using GC/MS and ESI/MS, which has implications for environmental safety and polymer flexibility (Dziwiński, Poźniak, & Lach, 2017).
4. Stereochemistry and Macrocyclization Research
- Research on the stereochemistry and macrocyclization involving cyclohexane dicarboxylic acid derivatives has been conducted. Shabanov, Gasanova, and Mamedov (2002) studied the stereochemistry of macrocyclization of cis-4-cyclohexene-1,2-dicarboxylic acid, providing insights into the formation of complex molecular structures (Shabanov, Gasanova, & Mamedov, 2002).
Eigenschaften
IUPAC Name |
4,5-dibromo-3-methylcyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2O4/c1-3-6(9(14)15)4(8(12)13)2-5(10)7(3)11/h3-7H,2H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZDHSWWOYOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(C1Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)


![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)
![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)




